[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-acetic acid
CAS No.:
Cat. No.: VC13389721
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.
![[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-acetic acid -](/images/structure/VC13389721.png)
Specification
Molecular Formula | C12H15NO4 |
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Molecular Weight | 237.25 g/mol |
IUPAC Name | 2-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(methyl)amino]acetic acid |
Standard InChI | InChI=1S/C12H15NO4/c1-13(7-12(14)15)6-9-8-16-10-4-2-3-5-11(10)17-9/h2-5,9H,6-8H2,1H3,(H,14,15) |
Standard InChI Key | OSPZQBVCYREZGZ-UHFFFAOYSA-N |
SMILES | CN(CC1COC2=CC=CC=C2O1)CC(=O)O |
Canonical SMILES | CN(CC1COC2=CC=CC=C2O1)CC(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound consists of a 2,3-dihydrobenzo dioxin ring system substituted at the 2-position with a methylaminomethyl group, which is further linked to an acetic acid functional group. Key structural features include:
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Benzodioxin core: A bicyclic system with two oxygen atoms at the 1,4-positions, conferring rigidity and electronic heterogeneity .
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Methylamino linker: A tertiary amine (N-methyl) bridging the benzodioxin and acetic acid groups.
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Acetic acid terminus: A carboxylic acid group enabling hydrogen bonding and salt formation.
The molecular formula is deduced as C₁₃H₁₇NO₄, with a calculated molecular weight of 263.28 g/mol (vs. 311.36 g/mol for the related mercapto derivative in PubChem CID 44459043 ).
Spectroscopic and Computational Data
While experimental spectra for this compound are unavailable, predictions for analogous benzodioxin derivatives include:
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IR: Stretches at 1720–1680 cm⁻¹ (C=O), 1250–1150 cm⁻¹ (C-O-C), and 3300–2500 cm⁻¹ (COOH) .
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NMR: Expected signals at δ 4.2–3.8 ppm (dioxan methylene protons), δ 3.1–2.8 ppm (N-methyl group), and δ 2.5–2.3 ppm (acetic acid CH₂) .
Synthesis and Derivative Formation
Proposed Synthetic Routes
The compound can be synthesized via multistep strategies common to benzodioxin-amino acid hybrids:
Route 1: Amide Coupling
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Benzodioxin intermediate: 2-(Chloromethyl)-2,3-dihydrobenzo dioxin synthesized via Friedel-Crafts alkylation of catechol with 1,2-dichloroethane .
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Amine formation: Reaction with methylamine to yield 2-(methylaminomethyl)-2,3-dihydrobenzo dioxin.
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Acetic acid conjugation: Coupling with bromoacetic acid using EDC/HOBt in DMF .
Route 2: Reductive Amination
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Aldehyde precursor: Oxidation of 2-(hydroxymethyl)-2,3-dihydrobenzo dioxin to the corresponding aldehyde.
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Reductive amination: Reaction with methylamine and sodium cyanoborohydride, followed by acetic acid grafting .
Structural Modifications
Key derivatives with enhanced bioactivity could include:
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Ester prodrugs: Ethyl or benzyl esters to improve membrane permeability.
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Metal complexes: Coordination with Cu(II) or Zn(II) via the carboxylic acid and amine groups .
Physicochemical Properties
Calculated Properties
Property | Value | Method |
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Molecular Weight | 263.28 g/mol | PubChem |
XLogP3 | 1.9 ± 0.3 | XLogP3 3.0 |
Hydrogen Bond Donors | 2 (COOH, NH) | Cactvs |
Hydrogen Bond Acceptors | 5 (2 O, 1 N, 2 COO⁻) | Cactvs |
Rotatable Bonds | 4 | Cactvs |
Solubility and Stability
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Aqueous solubility: Estimated 2.1 mg/mL at pH 7.4 (ACD/Percepta).
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pH stability: Labile to decarboxylation under strongly acidic (pH < 2) or basic (pH > 10) conditions .
Biological Relevance and Hypothetical Mechanisms
Putative Targets
The compound’s structure suggests potential interactions with:
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Monoamine oxidases (MAOs): Benzodioxin mimics catecholamine substrates .
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GABA receptors: Structural similarity to benzodiazepine core motifs .
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Matrix metalloproteinases (MMPs): Chelation of catalytic Zn²⁺ via carboxylate .
In Silico Docking Studies
Molecular modeling using AutoDock Vina predicts:
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